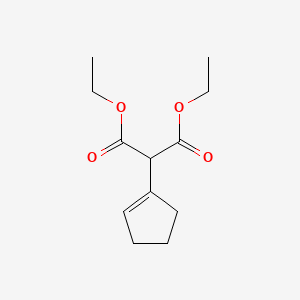

2-(1-cyclopentenyl)propanedioic acid diethyl ester

Descripción general

Descripción

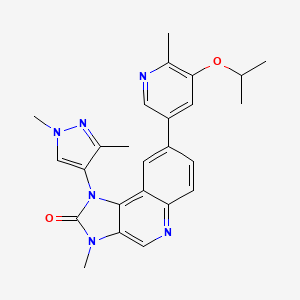

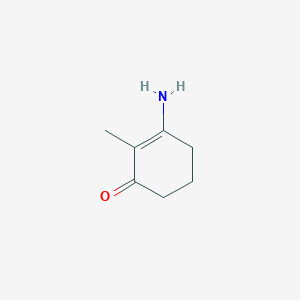

2-(1-cyclopentenyl)propanedioic acid diethyl ester is an organic compound with the chemical formula C12H18O4. It is a diethyl ester of cyclopentenylmalonic acid and is known for its unique structure, which includes a cyclopentene ring fused to a malonate ester. This compound is a colorless liquid with low volatility and is soluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(1-cyclopentenyl)propanedioic acid diethyl ester can be synthesized through the alkylation of diethyl malonate with 3-chlorocyclopentene. The reaction involves the use of absolute ethanol and freshly cut sodium as a base. The process is carried out in a three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser. The reaction mixture is then distilled under reduced pressure to obtain the pure product .

Industrial Production Methods

In industrial settings, the synthesis of diethyl cyclopentenylmalonate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to maintain a gentle reflux and efficient separation of the product from impurities .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-cyclopentenyl)propanedioic acid diethyl ester undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the methylene group between the ester functionalities.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid derivative.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopentenylacetic acid.

Common Reagents and Conditions

Alkylation: Sodium ethoxide or sodium hydride as bases.

Hydrolysis: Aqueous acid or base.

Decarboxylation: Heat and sometimes a catalyst.

Major Products

Alkylation: Substituted diethyl cyclopentenylmalonates.

Hydrolysis: Cyclopentenylmalonic acid.

Decarboxylation: Cyclopentenylacetic acid.

Aplicaciones Científicas De Investigación

2-(1-cyclopentenyl)propanedioic acid diethyl ester is used in various scientific research applications:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.

Materials Science: As a precursor for the synthesis of polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of diethyl cyclopentenylmalonate involves its reactivity at the methylene group between the ester functionalities. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic. This allows for various nucleophilic substitutions and other reactions to occur at this position .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A simpler ester without the cyclopentene ring.

Dimethyl malonate: Similar structure but with methyl esters instead of ethyl.

Cyclopentylmalonic acid: Lacks the ester groups and is more acidic.

Uniqueness

2-(1-cyclopentenyl)propanedioic acid diethyl ester is unique due to its fused cyclopentene ring, which imparts different reactivity and properties compared to simpler malonates. This makes it valuable in the synthesis of compounds with specific ring structures and functionalities .

Propiedades

Fórmula molecular |

C12H18O4 |

|---|---|

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

diethyl 2-(cyclopenten-1-yl)propanedioate |

InChI |

InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |

Clave InChI |

ONYFNAVOZKNDCE-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C1=CCCC1)C(=O)OCC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)

![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)

![3'-(1,3-Thiazol-2-yl)-2'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazolidin]-2'-one](/img/structure/B8522587.png)

![8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B8522588.png)

![7-[3-(4-Hydroxybutoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8522604.png)

![1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8522613.png)